molecular formula C5H9NO B3192247 2,4-Dimethyl-4,5-dihydro-1,3-oxazole CAS No. 6159-23-5

2,4-Dimethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B3192247
CAS No.: 6159-23-5
M. Wt: 99.13 g/mol
InChI Key: BEQDKWKSUMQVMX-UHFFFAOYSA-N
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Description

2,4-Dimethyl-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound with the molecular formula C5H9NO. It is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is a derivative of oxazole and is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethyl-4,5-dihydro-1,3-oxazole can be synthesized through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors. This method allows for the rapid and efficient production of the compound while minimizing the formation of unwanted by-products. The use of manganese dioxide in a packed reactor is a common practice to achieve the oxidative aromatization of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding oxazole.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include oxazoles, reduced derivatives, and substituted oxazoles, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis through the mitochondrial pathway . The compound’s effects are concentration-dependent and involve binding to specific sites on target molecules.

Properties

IUPAC Name

2,4-dimethyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4-3-7-5(2)6-4/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQDKWKSUMQVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977176
Record name 2,4-Dimethyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6159-23-5
Record name 2,4-Dimethyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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